molecular formula C18H13CuN2O11S3- B12796926 Copper;hydron;4-oxido-3-[[2-oxido-4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-1-sulfonate CAS No. 67892-59-5

Copper;hydron;4-oxido-3-[[2-oxido-4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-1-sulfonate

Cat. No.: B12796926
CAS No.: 67892-59-5
M. Wt: 593.1 g/mol
InChI Key: VPFGSPVLNOATTM-UHFFFAOYSA-K
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Description

Copper;hydron;4-oxido-3-[[2-oxido-4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-1-sulfonate is a complex organic compound that features a copper ion coordinated with a naphthalene-based azo dye. This compound is notable for its vibrant color and is often used in various industrial applications, including dyeing and pigmentation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Copper;hydron;4-oxido-3-[[2-oxido-4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-1-sulfonate typically involves the diazotization of an aromatic amine followed by azo coupling with a naphthalene derivative. The copper ion is then introduced through complexation with the azo dye under controlled pH conditions to ensure proper coordination.

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the diazotization and coupling reactions are carried out sequentially. The copper complexation step is carefully monitored to maintain the desired stoichiometry and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azo linkage, leading to the formation of various oxidative products.

    Reduction: Reduction of the azo group can yield amines, which may further react depending on the conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

    Substitution: Reagents like alkyl halides and sulfonyl chlorides can be employed under basic or acidic conditions.

Major Products

    Oxidation: Oxidized derivatives of the azo compound.

    Reduction: Corresponding amines and other reduced species.

    Substitution: Functionalized derivatives with new substituents replacing the original sulfonate groups.

Scientific Research Applications

Copper;hydron;4-oxido-3-[[2-oxido-4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-1-sulfonate has a wide range of applications in scientific research:

    Chemistry: Used as a model compound in studies of coordination chemistry and azo dye behavior.

    Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Explored for its potential use in diagnostic imaging and as a therapeutic agent due to its metal ion content.

    Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks and paints.

Mechanism of Action

The compound exerts its effects primarily through its ability to form stable complexes with metal ions and its vibrant coloration, which can be used as a visual marker. The azo linkage allows for electron delocalization, contributing to its stability and reactivity. In biological systems, the compound may interact with proteins and nucleic acids, influencing their structure and function.

Comparison with Similar Compounds

Similar Compounds

  • Copper;5-amino-4-oxido-3-[(2-oxido-5-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate
  • Copper(2+) hydrogen 4-[(E)-{3,3’-dioxido-4’-[(E)-(2-oxido-6-sulfonato-1-naphthyl)diazenyl]-4-biphenylyl}diazenyl]-3-oxido-2,7-naphthalenedisulfonate

Uniqueness

Copper;hydron;4-oxido-3-[[2-oxido-4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-1-sulfonate is unique due to its specific structural features, such as the presence of the sulfonatooxyethylsulfonyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific dye characteristics and metal coordination behavior.

Properties

CAS No.

67892-59-5

Molecular Formula

C18H13CuN2O11S3-

Molecular Weight

593.1 g/mol

IUPAC Name

copper;hydron;4-oxido-3-[[2-oxido-4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-1-sulfonate

InChI

InChI=1S/C18H16N2O11S3.Cu/c21-16-9-11(32(23,24)8-7-31-34(28,29)30)5-6-14(16)19-20-15-10-17(33(25,26)27)12-3-1-2-4-13(12)18(15)22;/h1-6,9-10,21-22H,7-8H2,(H,25,26,27)(H,28,29,30);/q;+2/p-3

InChI Key

VPFGSPVLNOATTM-UHFFFAOYSA-K

Canonical SMILES

[H+].C1=CC=C2C(=C1)C(=CC(=C2[O-])N=NC3=C(C=C(C=C3)S(=O)(=O)CCOS(=O)(=O)[O-])[O-])S(=O)(=O)[O-].[Cu+2]

Origin of Product

United States

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